Cas no 1341890-94-5 (2-{bicyclo2.2.1heptan-2-yl}acetaldehyde)

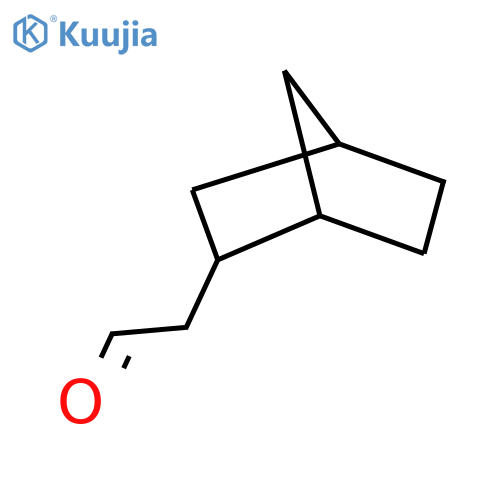

1341890-94-5 structure

商品名:2-{bicyclo2.2.1heptan-2-yl}acetaldehyde

2-{bicyclo2.2.1heptan-2-yl}acetaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde

- 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde

- 2-{bicyclo2.2.1heptan-2-yl}acetaldehyde

-

- インチ: 1S/C9H14O/c10-4-3-9-6-7-1-2-8(9)5-7/h4,7-9H,1-3,5-6H2

- InChIKey: BNGCUUIILATBLA-UHFFFAOYSA-N

- ほほえんだ: O=CCC1CC2CCC1C2

計算された属性

- せいみつぶんしりょう: 138.104465066g/mol

- どういたいしつりょう: 138.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-{bicyclo2.2.1heptan-2-yl}acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-174662-0.1g |

2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde |

1341890-94-5 | 0.1g |

$301.0 | 2023-09-20 | ||

| Enamine | EN300-174662-5.0g |

2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde |

1341890-94-5 | 5.0g |

$2525.0 | 2023-07-06 | ||

| Enamine | EN300-174662-0.25g |

2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde |

1341890-94-5 | 0.25g |

$431.0 | 2023-09-20 | ||

| Enamine | EN300-174662-10g |

2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde |

1341890-94-5 | 10g |

$3746.0 | 2023-09-20 | ||

| Enamine | EN300-174662-1g |

2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde |

1341890-94-5 | 1g |

$871.0 | 2023-09-20 | ||

| Enamine | EN300-174662-0.05g |

2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde |

1341890-94-5 | 0.05g |

$202.0 | 2023-09-20 | ||

| Enamine | EN300-174662-2.5g |

2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde |

1341890-94-5 | 2.5g |

$1707.0 | 2023-09-20 | ||

| Enamine | EN300-174662-5g |

2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde |

1341890-94-5 | 5g |

$2525.0 | 2023-09-20 | ||

| Enamine | EN300-174662-1.0g |

2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde |

1341890-94-5 | 1.0g |

$871.0 | 2023-07-06 | ||

| Enamine | EN300-174662-0.5g |

2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde |

1341890-94-5 | 0.5g |

$679.0 | 2023-09-20 |

2-{bicyclo2.2.1heptan-2-yl}acetaldehyde 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

1341890-94-5 (2-{bicyclo2.2.1heptan-2-yl}acetaldehyde) 関連製品

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量